4-[2-(4-Methylphenoxy)ethoxy]benzoic acid
Description
Significance of Aryloxy- and Alkoxy-Benzoic Acid Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research
The aryloxy- and alkoxy-benzoic acid scaffolds are fundamental building blocks in the realms of advanced organic synthesis and medicinal chemistry. Their prevalence stems from their synthetic accessibility and the wide range of chemical transformations they can undergo. In medicinal chemistry, the benzoic acid group often serves as a pharmacophore that can interact with biological targets, while the aryloxy and alkoxy substituents provide a means to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. researchgate.netnih.gov
These scaffolds are integral to the development of a wide spectrum of therapeutic agents. For instance, derivatives of benzoic acid have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. preprints.orgslideshare.net The ether linkage, in particular, offers a stable and flexible connection between aromatic rings, allowing for the precise spatial orientation of different parts of a molecule to optimize its interaction with a biological receptor.
Furthermore, in the field of materials science, alkoxy-substituted benzoic acids are of interest for their ability to form liquid crystals. nih.gov The interplay of the rigid benzoic acid core and the flexible alkoxy chains can lead to the formation of ordered, self-assembling systems with unique optical and electronic properties. nih.gov
Overview of Chemical Structures Related to 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid
While specific research on this compound is not extensively documented in publicly available literature, an understanding of its potential can be gleaned from the study of structurally related compounds. The following molecules share key structural motifs and provide insight into the potential areas of interest for the title compound.
"4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-benzoic Acid"
"2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid"
Similarly, detailed research on this specific compound is scarce. However, its structural components—a salicylic (B10762653) acid derivative (2-hydroxybenzoic acid) linked to a methylphenoxy group via an ethoxy chain—point towards potential biological activities. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The addition of the phenoxy-ethoxy side chain could modulate these activities or introduce new pharmacological effects. For instance, studies on related 2-hydroxy-4-methoxybenzoic acid have highlighted its anti-diabetic, hypolipidemic, and hepatoprotective activities. nih.gov
The table below summarizes the key structural features of these related compounds, offering a comparative perspective.
| Compound Name | Key Structural Features | Potential Areas of Research Interest |
| This compound | Benzoic acid, Ether linkage, Methylphenoxy group | Medicinal chemistry, Materials science |
| 4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-benzoic Acid | Aryloxy-alkoxy-benzoic acid backbone, Multiple metal-chelating groups | Medical imaging, Radiopharmaceuticals, Metal ion sequestration |
| 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid | Salicylic acid moiety, Ether linkage, Methylphenoxy group | Anti-inflammatory agents, Analgesics, Modulated pharmacological activities |
Research Landscape and Emerging Interests in Ether-Linked Benzoic Acid Derivatives
The research landscape for ether-linked benzoic acid derivatives is dynamic and expanding. The Williamson ether synthesis and other synthetic methodologies provide accessible routes to a vast library of these compounds, enabling extensive structure-activity relationship (SAR) studies. researchgate.netnih.gov
In medicinal chemistry, a significant focus is on developing potent and selective inhibitors of various enzymes and receptors. For example, benzoic acid derivatives containing ether linkages have been explored as beta(3)-adrenergic receptor agonists, which have potential applications in the treatment of overactive bladder and other conditions. nih.gov The ether linkage in these molecules plays a crucial role in positioning the key interacting moieties within the receptor's binding pocket.
Moreover, the antioxidant properties of some benzoic acid derivatives are an area of active investigation. nih.gov The ability of these compounds to scavenge free radicals could be beneficial in the treatment of diseases associated with oxidative stress.
In materials science, the design of novel liquid crystals and polymers based on ether-linked benzoic acid backbones continues to be a vibrant area of research. These materials have potential applications in displays, sensors, and other advanced technologies.
Structure
3D Structure
Properties
CAS No. |
13531-49-2 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-[2-(4-methylphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O4/c1-12-2-6-14(7-3-12)19-10-11-20-15-8-4-13(5-9-15)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
UWMYLIWGPSQBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 2 4 Methylphenoxy Ethoxy Benzoic Acid and Its Analogues
Synthetic Pathways to 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid
The construction of the this compound scaffold typically involves a two-step sequence: the formation of the ether linkage followed by the generation or unmasking of the carboxylic acid group.
Etherification Reactions
The crucial carbon-oxygen bond forming the ether linkage is most commonly established via nucleophilic substitution reactions. The Williamson ether synthesis is a prominent and versatile method for this purpose. wikipedia.orgmasterorganicchemistry.com This reaction involves an alkoxide nucleophile reacting with an alkyl halide in an SN2 mechanism. wikipedia.org
A general approach for synthesizing the core structure of this compound involves the reaction of an ester of 4-hydroxybenzoic acid with a 2-haloethoxy derivative. For instance, ethyl 4-hydroxybenzoate (B8730719) can be deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form a phenoxide. This phenoxide then acts as a nucleophile, displacing a halide from a reagent like 2-chloroethyl-p-tolyl ether.
Alternatively, the nucleophile can be the p-cresolate (4-methylphenoxide), which would react with an ethyl 4-(2-haloethoxy)benzoate. This latter approach is often preferred as primary alkyl halides are more reactive in SN2 reactions than those at a secondary position. masterorganicchemistry.com The reaction is widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.org Green chemistry approaches for Williamson synthesis have also been developed, utilizing surfactants in aqueous media to facilitate the reaction between hydrophobic reactants. francis-press.comresearchgate.net
For related structures, other etherification methods have been employed. The Ullmann condensation, which involves the coupling of an alcohol with an aryl halide using a copper catalyst, is suitable for forming diaryl ethers and could be adapted for this synthesis, for example, by reacting 4-methylphenol with a 2-bromoethoxy-substituted benzoic acid derivative. nih.gov
A different strategy for a related compound, 2-(4-methylphenoxymethyl)benzoic acid, involves the reaction of potassium para-cresolate with phthalide. This method results in the opening of the lactone ring to form the ether linkage and the carboxylic acid salt simultaneously.
Ester Hydrolysis and Carboxylic Acid Formation
In many synthetic schemes for this class of compounds, the carboxylic acid functionality is initially present as an ester, such as a methyl or ethyl ester, to prevent unwanted side reactions during the etherification step. The final step is the hydrolysis of this ester to yield the desired benzoic acid. sserc.org.uk
This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling an alkoxide and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate, precipitating the final this compound product. youtube.com
An alternative to starting with a pre-existing benzoic acid derivative is to generate the carboxylic acid from a different functional group after the ether linkage is formed. For example, a molecule like 1-(4-methylphenoxy)-4-(2-(p-tolyloxy)ethoxy)benzene, which has a methyl group on the second benzene (B151609) ring, could be oxidized to the corresponding carboxylic acid using strong oxidizing agents. google.com
Derivatization Approaches for Modifying the this compound Core
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues.
Functionalization of the Benzoic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization. A common strategy involves converting it into a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. This acyl chloride can then react with a variety of nucleophiles. For example, reaction with amines or anilines leads to the formation of amides.
A notable application of this approach is the synthesis of thiourea (B124793) derivatives. The acyl chloride can be reacted with ammonium (B1175870) thiocyanate (B1210189) to generate an in-situ benzoyl isothiocyanate. This intermediate is then treated with various primary amines to yield a series of N-acylthiourea derivatives.
The carboxylic acid can also undergo esterification with various alcohols under acidic conditions (Fischer esterification) or by using alkylating agents. libretexts.org
Modifications of the Phenoxy-ethoxy Linkage
The ether linkages in the this compound core are generally stable. wikipedia.org However, under specific and often harsh conditions, they can be cleaved. This cleavage represents a potential, albeit destructive, modification pathway.
Acid-catalyzed cleavage of aryl-ether bonds can occur with strong acids like HBr or HI. wikipedia.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. For the aryloxy-ethoxy linkage, protonation of the ether oxygen would be followed by nucleophilic attack by a halide ion on the less sterically hindered ethyl carbon. acs.orgacs.org Reductive cleavage methods, employing reagents like LiAlH₄/AlCl₃ or catalytic hydrogenolysis, can also break C-O ether bonds, potentially offering another route for modification or degradation. researchgate.netcdnsciencepub.com
Introduction of Additional Substituents on Aromatic Rings
The two aromatic rings in the molecule provide platforms for introducing new functional groups via electrophilic aromatic substitution (SEAr). wikipedia.org Standard reactions like halogenation, nitration, and sulfonation can be applied to add substituents such as -Br, -Cl, -NO₂, and -SO₃H. wikipedia.orgmasterorganicchemistry.comlumenlearning.com
The regiochemical outcome of these substitutions is directed by the existing substituents on the rings.
On the Benzoic Acid Ring: The carboxylic acid group is a deactivating, meta-directing group. Therefore, electrophilic substitution would be expected to occur at the positions meta to the carboxyl group (i.e., positions 3 and 5). The -O-CH₂CH₂- group at position 4 is an activating, ortho, para-directing group. Since the para position is occupied, it directs incoming electrophiles to the positions ortho to it (also positions 3 and 5). In this case, both groups direct to the same positions, reinforcing substitution at the 3 and 5 positions.
On the Phenoxy Ring: The methyl group (-CH₃) is a weakly activating, ortho, para-directing group. The ether oxygen (-O-CH₂CH₂-) is a strongly activating, ortho, para-directing group. The incoming electrophile would be directed to the positions ortho and para to these substituents. The final substitution pattern would depend on the specific reaction conditions and the relative directing power of the two groups.
This approach allows for the synthesis of analogues with varied electronic and steric properties on the aromatic systems.
Advanced Synthetic Techniques for Research Purposes, including methods for phenoxymethylbenzoic acid derivatives
The synthesis of this compound and its analogs for research applications often necessitates the use of advanced and versatile synthetic methodologies. These techniques are crucial for creating molecular diversity, enabling the exploration of structure-activity relationships, and for the development of novel compounds with tailored properties. Key strategies include the Williamson ether synthesis for constructing the core ether linkage, the Ullmann condensation for forming biaryl ether connections, and various oxidation methods.
A prevalent and adaptable method for synthesizing the ether linkage in phenoxymethylbenzoic acid derivatives is the Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol (B47542) by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl chain. For the synthesis of compounds like this compound, this could involve the reaction of 4-cresol with a haloethoxybenzoate ester, followed by ester hydrolysis. The use of phase-transfer catalysts, such as surfactants, in aqueous media presents a green chemistry approach to this classic reaction, enhancing reactivity and simplifying purification. researchgate.net Research into the synthesis of dicarboxylic acids containing ether bonds has also utilized the Williamson synthesis with reagents like sodium hydride (NaH) to facilitate the reaction. nih.gov
Another powerful technique, particularly for the synthesis of diaryl ether derivatives, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For instance, the synthesis of 3-Methyl-2-(4-methylphenoxy)benzoic acid has been achieved through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov This method is valuable for creating a direct bond between two aromatic rings via an oxygen atom, a common structural motif in many biologically active molecules.
Furthermore, oxidation of precursor molecules represents an alternative advanced synthetic route. A notable example is the preparation of 4-(4-phenoxyphenoxy)benzoic acid through the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. google.com This process typically employs a transition metal and a bromide catalyst system in an acidic medium, such as acetic or propionic acid, with air or oxygen as the oxidant. google.com This strategy is particularly useful when the corresponding methyl-substituted precursor is readily accessible.
The final step in many of these synthetic sequences is the hydrolysis of a carboxylate ester to the corresponding carboxylic acid. This is commonly achieved by refluxing the ester with a base like sodium hydroxide or potassium hydroxide in an alcoholic or aqueous-alcoholic solvent, followed by acidification.
These advanced synthetic methodologies provide researchers with a robust toolbox for the preparation of this compound and a wide array of related phenoxymethylbenzoic acid derivatives, facilitating in-depth investigation into their chemical and physical properties.
Interactive Data Table: Overview of Synthetic Methodologies for Phenoxymethylbenzoic Acid Derivatives and Analogues
| Reaction Type | Reactants | Product | Key Reagents/Conditions | Reference |
| Williamson Ether Synthesis | 4-Hydroxybenzoic acid, Benzyl chloride | 4-Benzyloxybenzoic acid | Surfactant, Aqueous media | researchgate.net |
| Williamson Ether Synthesis | Ethyl lactate, Bistosylate | Dicarboxylic acid with ether linkage | Sodium hydride (NaH), 18-crown-6 | nih.gov |
| Ullmann Reaction | 2-Chloro-3-methyl-benzoic acid, 4-Methylphenol | 3-Methyl-2-(4-methylphenoxy)benzoic acid | Copper catalyst | nih.gov |
| Oxidation | 1-(4-Methylphenoxy)-4-phenoxybenzene | 4-(4-Phenoxyphenoxy)benzoic acid | Cobalt acetate, Manganese acetate, NH4Br, Oxygen, Propionic acid | google.com |
| Ester Hydrolysis | Methyl 4-(4-phenoxyphenoxy)benzoate | 4-(4-Phenoxyphenoxy)benzoic acid | Potassium hydroxide, Methanol/Water, Reflux | |
| Ester Hydrolysis | Methyl 4-[2-(4-chlorobenzamido)ethoxy]benzoate | 4-[2-(4-Chlorobenzamido)ethoxy]benzoic acid | Sodium hydroxide, Ethanol/Water, Reflux |
Molecular Structure, Crystallography, and Supramolecular Organization Studies
Elucidation of Solid-State Molecular Structures for Benzoic Acid Ether Derivatives
The determination of molecular structures in the solid state is primarily accomplished through single-crystal X-ray diffraction, which provides precise atomic coordinates and reveals the molecule's conformation and its arrangement within the crystal lattice.
While specific crystallographic data for 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid is not widely published, analysis of structurally similar benzoic acid derivatives provides a strong basis for understanding its likely solid-state conformation. Studies on related compounds, such as sulfonamide derivatives of benzoic acid and other complex benzoic acid esters, offer valuable comparative data. researchgate.net
For instance, the crystal structure of 2-(toluene-4-sulfonylamino)-benzoic acid was determined to be in the monoclinic space group C2/c. researchgate.net Another related compound, 4-(4-Bromobenzenesulfonamido)benzoic acid, also features a structure where the two aromatic rings are significantly inclined relative to each other. researchgate.net A more complex derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), has been characterized using single-crystal X-ray diffraction, providing insights into the intricate packing of substituted benzoic acids.
Table 1: Crystallographic Data for Related Benzoic Acid Derivatives
| Compound Name | Formula | Crystal System | Space Group | Key Feature |
| 2-(toluene-4-sulfonylamino)-benzoic Acid | C₁₄H₁₃NO₄S | Monoclinic | C2/c | Two aromatic rings are inclined relative to each other. researchgate.net |
| 4-(4-Bromobenzenesulfonamido)benzoic acid | C₁₃H₁₀BrNO₄S | Not specified | Not specified | Carboxyl group lies in the plane of its attached benzene (B151609) ring. researchgate.net |
| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) | C₂₄H₂₁N₃O₃ | Not specified | Not specified | Features complex intermolecular hydrogen bonding. |
This table is interactive and can be sorted by column.
The supramolecular assembly of benzoic acid derivatives in the crystalline state is governed by a network of non-covalent interactions. rsc.org Hydrogen bonding and π-π stacking are the most significant of these forces. rsc.orgucl.ac.ukacs.org In analogues, the carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to robust intermolecular connections.
Furthermore, the aromatic rings present in these molecules facilitate π-π stacking interactions. These can manifest as face-to-face or edge-to-face arrangements, contributing significantly to the stability of the crystal lattice. nih.gov In some systems, the interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonding can influence the electron density of the aromatic rings, thereby strengthening the stacking interactions. rsc.org The combination of these forces results in the formation of complex three-dimensional networks.
A ubiquitous and defining structural motif in the crystallography of carboxylic acids is the formation of cyclic dimers. researchgate.net In many benzoic acid analogues, two molecules associate through a pair of O—H···O hydrogen bonds between their carboxyl groups. researchgate.net This creates a highly stable, eight-membered ring motif, often described with the graph-set notation R²₂(8).
This dimerization is a dominant feature that often dictates the primary packing arrangement in the crystal. nih.gov The formation of these dimers is so predictable that it is a fundamental tool used in crystal engineering for designing new molecular solids. researchgate.netnih.gov The stability of this synthon means that other, weaker interactions then organize these dimeric units into the final crystal structure.
Conformational Analysis and Torsional Dynamics of the Ether Linkage
In related poly(aryl ether ketone) structures, the ether linkages provide a degree of freedom that influences the material's physical properties. researchgate.net The conformation of the ethoxy chain in the title compound will likely be a staggered arrangement to minimize steric hindrance. The orientation of the two aromatic rings relative to each other is not fixed and will be influenced by the packing forces within the crystal, balancing the tendency for planar arrangements that maximize π-stacking with the steric demands of the flexible ether chain.
Polymorphism and Co-crystallization Studies of Structurally Similar Compounds
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzoic acid derivatives. Different polymorphs of the same compound can arise from variations in crystallization conditions, such as the choice of solvent, which can influence which intermolecular interactions dominate during crystal nucleation. ucl.ac.uk For example, studies on p-aminobenzoic acid show that in organic solvents, hydrogen bonds are the dominant force, while in water, π-π stacking is more influential, leading to different crystal forms. ucl.ac.ukacs.org
Co-crystallization is another important aspect of the solid-state chemistry of this class of compounds. nih.gov This technique involves combining a target molecule (like a benzoic acid derivative) with a second, different molecule (a "coformer") to create a new, multi-component crystal with unique properties. nih.govnih.gov Benzoic acids are excellent candidates for co-crystallization due to the robust hydrogen-bonding capability of the carboxylic acid group. nih.gov They can form co-crystals with a wide variety of coformers, including other acids or basic compounds. nih.govresearchgate.net This approach is widely used to modify the physicochemical properties of materials. nih.gov For instance, a co-crystal of piroxicam (B610120) with 2,5-dihydroxybenzoic acid was synthesized, and a solvated polymorph (a co-crystal that includes solvent molecules) was also discovered, highlighting the structural diversity achievable through these methods. rsc.org
Spectroscopic and Analytical Characterization Techniques in Research on 4 2 4 Methylphenoxy Ethoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid , specific chemical shifts (δ) are expected for the aromatic protons on both the benzoic acid and phenoxy rings, the ethoxy chain protons, and the methyl group protons. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (coupling) would elucidate the connectivity between adjacent protons.
Expected ¹H NMR Data A representative data table based on the expected structure is shown below.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | > 10.0 | Singlet |
| Aromatic (benzoic acid) | 7.0 - 8.2 | Multiplet |
| Aromatic (phenoxy) | 6.8 - 7.2 | Multiplet |
| -OCH₂CH₂O- | 4.0 - 4.5 | Multiplet |
¹³C NMR Assignments
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic, methyl).
Expected ¹³C NMR Data A representative data table based on the expected structure is shown below.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (acid) | 165 - 175 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-H & C-C | 110 - 140 |
| -OCH₂CH₂O- | 60 - 70 |
¹¹⁹Sn NMR for Organotin Complexes of Benzoic Acid Derivatives
While not directly applicable to This compound itself, ¹¹⁹Sn NMR spectroscopy is a crucial technique for characterizing organotin complexes that can be formed from benzoic acid derivatives. If this acid were used to synthesize an organotin carboxylate, ¹¹⁹Sn NMR would provide valuable information about the coordination environment and geometry around the tin atom.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the aromatic C-H and C=C bonds, and the ether C-O linkages.
Expected IR Absorption Bands A representative data table based on the expected functional groups is shown below.
Interactive Data Table: Expected IR Frequencies for this compound| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1680 - 1710 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ether) | 1200 - 1300 |
| C-H (Aromatic) | 3000 - 3100 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry would be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the loss of specific fragments, such as the carboxylic acid group or cleavage of the ether linkage, further corroborating the proposed structure. The molecular formula for this compound is C₁₆H₁₆O₄, corresponding to a molecular weight of approximately 272.29 g/mol . evitachem.com
Chromatographic Techniques for Purity Assessment and Quantification in Research Mixtures
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of non-volatile compounds like This compound . By using an appropriate stationary phase and mobile phase, HPLC can separate the target compound from any unreacted starting materials or by-products, allowing for its quantification and purity determination.
Computational Chemistry and Theoretical Investigations of 4 2 4 Methylphenoxy Ethoxy Benzoic Acid and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity of Benzoic Acid Derivatives
Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic properties and reactivity of molecules. By calculating the electron density, DFT can provide a detailed understanding of the molecular structure and behavior of benzoic acid derivatives.
Key Research Findings:
Electronic Properties: DFT calculations, often employing functionals like B3LYP, are used to determine key electronic parameters. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net For benzoic acid derivatives, these calculations can predict how different substituents on the aromatic ring or modifications to the ether linkage will alter the electronic distribution and, consequently, the reactivity. preprints.org
Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's susceptibility to chemical reactions. For instance, a higher electronegativity indicates a greater ability to attract electrons.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule's surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding. In benzoic acid derivatives, the carboxylic acid group is a prominent feature on the MEP map, indicating its potential for strong interactions.
Solvent Effects: Theoretical calculations can also account for the influence of different solvents on the electronic properties of benzoic acid derivatives. Studies have shown that the polarity of the solvent can affect the stability and electronic energy of these molecules.
Table 1: Calculated Electronic Properties of a Representative Benzoic Acid Derivative (Illustrative Data)
| Parameter | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
This table presents illustrative data typical for a benzoic acid derivative, calculated using DFT methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Trends in Derivatives, as applied to diorganotin(IV) complexes of Schiff bases
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. While direct QSAR studies on 4-[2-(4-methylphenoxy)ethoxy]benzoic acid may be limited, the principles are widely applied to related systems, such as diorganotin(IV) complexes of Schiff bases derived from benzoic acid hydrazides. researchgate.net
Key Research Findings:
Predictive Modeling: By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. nih.gov This predictive capability is invaluable in drug discovery, as it allows for the rational design of more potent compounds while minimizing synthetic efforts. nih.gov
Model Validation: The reliability of a QSAR model is assessed through statistical validation. researchgate.net A high correlation between the observed and predicted activities, along with low residual values, indicates a valid and reliable model for predicting the biological activity of similar compounds. researchgate.net
Table 2: Key Descriptors in QSAR Models for Antimicrobial Activity of Related Compounds (Illustrative)
| Descriptor | Role in Biological Activity |
| Molecular Connectivity Indices | Reflects the topology and branching of the molecule. |
| Kappa Shape Indices | Quantifies the overall shape and size of the molecule. |
| LUMO Energy | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | Indicates the polarity of the molecule. |
This table illustrates the types of descriptors commonly found to be significant in QSAR studies of compounds with structural similarities to benzoic acid derivatives.
Molecular Docking Simulations for Ligand-Target Interactions in Related Systems
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This technique is instrumental in understanding the mechanism of action of bioactive compounds and in drug design. stmjournals.com For analogues of this compound, docking simulations can provide insights into their potential interactions with biological targets.
Key Research Findings:
Binding Affinity and Pose: Docking simulations calculate a binding score, which estimates the binding affinity between the ligand and the target protein. researchgate.net The simulation also predicts the most stable binding pose of the ligand within the active site of the protein.
Interaction Analysis: These simulations reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For example, studies on benzoic acid derivatives have identified key interactions with the amino acid residues of target proteins, such as SARS-CoV-2 main protease. nih.govnih.gov
Target Identification and Validation: Molecular docking can be used to screen a library of compounds against a known protein target to identify potential inhibitors. nih.gov Conversely, it can help to identify the potential protein targets for a compound with known biological activity. For instance, docking studies have suggested that certain benzoic acid derivatives could be effective inhibitors of carbonic anhydrase. researchgate.net
Table 3: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Target Protein
| Parameter | Result |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR-237, SER-144, HIS-41 |
| Key Interactions | Hydrogen bond with SER-144, Pi-Pi stacking with TYR-237 |
This table provides an example of the kind of data generated from a molecular docking simulation, showing the predicted binding energy and key interactions.
Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.goviucr.org It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the forces that govern crystal packing.
Key Research Findings:
Visualization of Interactions: Hirshfeld surfaces are mapped with properties like d_norm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. nih.gov This allows for the clear identification of hydrogen bonds and other close contacts.
Energy Frameworks: By combining Hirshfeld surface analysis with quantum chemical calculations, it is possible to compute the interaction energies between molecules in a crystal. These "energy frameworks" provide a visual representation of the strength and nature of the intermolecular forces, helping to rationalize the observed crystal structure.
Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzoic Acid Derivative (Illustrative Data)
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| O···H/H···O | 25.5 |
| C···H/H···C | 18.2 |
| Other | 11.3 |
This table illustrates the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for a representative crystal structure of a benzoic acid derivative.
Virtual Screening and Computational Design of Novel Analogues, including in silico antimicrobial studies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach, coupled with computational design, allows for the efficient exploration of chemical space to find novel bioactive compounds.
Key Research Findings:
Hit Identification: Virtual screening of compound databases against specific protein targets has been successfully used to identify potential drug candidates among benzoic acid derivatives for various applications, including as antiviral and antifungal agents. nih.govnih.gov
In Silico Antimicrobial Studies: Computational methods are increasingly being used to predict the antimicrobial activity of novel compounds. nih.gov This can involve docking studies against essential microbial enzymes or QSAR models trained on known antimicrobial agents. For example, isatin-aminobenzoic acid hybrids have been designed and evaluated for their antibacterial and antibiofilm activities using computational approaches. nih.gov
Rational Design of Analogues: The insights gained from DFT, QSAR, and molecular docking can be used to rationally design new analogues with improved properties. nih.gov For instance, by understanding the structure-activity relationships, researchers can modify the scaffold of this compound to enhance its binding affinity for a particular target or to improve its pharmacokinetic properties.
Investigation of Biological Activities and Mechanistic Insights of 4 2 4 Methylphenoxy Ethoxy Benzoic Acid Derivatives in in Vitro Research Models
In Vitro Antimicrobial Properties and Antibiofilm Efficacy of Analogues
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Derivatives of benzoic acid have shown promise in this area, particularly in their ability to combat bacteria in both planktonic and biofilm states.
Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection from antibiotics and host immune responses. Certain benzoic acid analogues have demonstrated significant efficacy in preventing their formation. For instance, 4-ethoxybenzoic acid (4EB) has been identified as a potent inhibitor of Staphylococcus aureus biofilm formation. nih.gov In microtiter crystal violet assays, 4EB was shown to inhibit up to 87% of biofilm formation with minimal impact on the growth or viability of stationary-phase bacterial cells. nih.gov This anti-biofilm activity is noteworthy as it occurs at concentrations that are not directly bactericidal, suggesting an anti-pathogenic rather than a classic antibiotic mechanism. nih.govexlibrisgroup.com Furthermore, combination treatments of 4EB with the antibiotic vancomycin (B549263) were found to decrease the viability of cells within an established biofilm by up to 85% compared to vancomycin alone, indicating a synergistic effect that could restore antibiotic sensitivity. nih.gov Other benzoic acid derivatives, such as 3-hydroxybenzoic acid and 2,5-dihydroxybenzoic acid, have also been reported to inhibit biofilm formation by Klebsiella pneumoniae. researchgate.net
Thiourea (B124793) derivatives incorporating a benzoic acid scaffold represent a significant class of compounds with notable anti-pathogenic activity. Research on newly synthesized thioureides of 2-(4-methylphenoxymethyl)benzoic acid and 2-((4-ethylphenoxy)methyl)benzoic acid has demonstrated specific and potent antimicrobial effects. nih.govnih.govresearchgate.net The activity of these derivatives is often correlated with the types and positions of substituents on their phenyl rings. nih.govmdpi.com
For example, certain chlorinated thiourea derivatives of 2-((4-methylphenoxy)methyl)benzoic acid showed significant activity against S. aureus and P. aeruginosa. nih.gov Specifically, a derivative with three chlorine atoms (at positions 2, 4, and 5) was active against P. aeruginosa, while a derivative with a bromine atom (at position 2) was active against both P. aeruginosa and K. pneumoniae. nih.gov Another study found that thioureides of 2-(4-chlorophenoxymethyl)benzoic acid were highly active against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, suggesting potential utility against methicillin-resistant S. aureus (MRSA) infections. mdpi.com The broad-spectrum activity of these compounds highlights their potential for development as novel antimicrobial agents. nih.govresearchgate.net
| Compound Derivative Class | Target Microorganism | Observed Activity / MIC | Reference |
|---|---|---|---|
| Thiourea derivatives of 2-(4-chlorophenoxymethyl)benzoic acid | Staphylococcus aureus | MIC = 32 μg/mL | mdpi.com |
| Thiourea derivatives of 2-(4-methylphenoxymethyl)benzoic acid | Pseudomonas aeruginosa | MICs from 250 µg/mL to 31.5 µg/mL | researchgate.netnih.gov |
| Thiourea derivatives of 2-(4-ethyl-phenoxymethyl) benzoic acid | Various Bacteria & Fungi | MICs from 3.9 µg/mL to 250 µg/mL | nih.gov |
| Thiourea derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 2–16 µg/mL | nih.gov |
The antimicrobial and antibiofilm effects of benzoic acid derivatives are attributed to several mechanisms, with membrane interaction being a primary factor. A key proposed mechanism is the alteration of the bacterial cell surface hydrophobicity. For 4-ethoxybenzoic acid, its antibiofilm activity against S. aureus is directly linked to its ability to decrease the percentage of hydrophobic cells in a culture from 78% to 49%. nih.gov This change in membrane properties is thought to interfere with the initial attachment phase of biofilm formation. nih.govexlibrisgroup.com The general principle involves the hydrophobic part of the benzoic acid molecule, such as the benzene (B151609) ring, penetrating the phospholipid bilayer of the cell membrane, while the hydrophilic carboxylic group remains at the surface. researchgate.netnih.gov This insertion perturbs the membrane structure and can lead to increased osmotic fragility or disruption. researchgate.netnih.govnih.gov
Another mechanism implicated in the biological activity of related compounds is DNA binding. While the primary antimicrobial mechanism for many benzoic acid derivatives appears to be membrane disruption, interaction with DNA has been observed for certain complexed forms. nih.gov For instance, organotin(IV) complexes of hydrazone Schiff bases derived from benzoic acid have been shown to interact with calf thymus DNA (CT-DNA), likely through intercalation. researchgate.net This mode of action is more commonly associated with the anticancer properties of such complexes but suggests that DNA interaction could be a contributing factor to the broader biological profile of certain complexed benzoic acid derivatives.
Enzyme Inhibition Studies (e.g., Aldo-keto reductase 1C3 inhibition by N-phenylanthranilates, which are benzoic acid derivatives)
Benzoic acid derivatives have been extensively studied as inhibitors of various enzymes, with significant findings in the context of cancer therapy. N-phenylanthranilates, a class of benzoic acid derivatives, are recognized as potent inhibitors of aldo-keto reductase 1C3 (AKR1C3). nih.govnih.gov AKR1C3 is a key enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and has been implicated in the progression of castrate-resistant prostate cancer (CRPC). nih.govnih.govscispace.com
Structure-activity relationship studies have shown that N-phenylanthranilates, such as flufenamic acid, are potent but often non-selective inhibitors of the AKR1C isoforms. nih.govscispace.com However, modifications to the structure have yielded highly selective inhibitors. For example, moving the carboxylic acid group to the meta position relative to the amine on the benzoate (B1203000) ring confers significant selectivity for AKR1C3 over other isoforms (AKR1C1, AKR1C2) without losing potency. nih.gov One such inhibitor, 3-(4-(Trifluoromethyl)phenylamino)benzoic acid, displays a half-maximal inhibitory concentration (IC₅₀) of 60 nM for AKR1C3, while being over 250 times more selective for AKR1C3 compared to AKR1C1 and AKR1C2. sigmaaldrich.com These selective inhibitors can effectively block the production of testosterone in prostate cancer cell lines and represent promising leads for new CRPC therapeutics. nih.govsigmaaldrich.com
| Inhibitor Class | Specific Compound Example | Target Enzyme | IC₅₀ / Kᵢ Value | Selectivity Notes | Reference |
|---|---|---|---|---|---|
| N-Phenylanthranilates | Flufenamic Acid | AKR1C3 | Potent, non-selective | Inhibits multiple AKR1C isoforms | nih.gov |
| 3-(Phenylamino)benzoic acids | 3-(4-(Trifluoromethyl)phenylamino)benzoic acid | AKR1C3 | 60 nM | >250-fold selective over AKR1C1/AKR1C2 | sigmaaldrich.com |
| 3-(Phenylamino)benzoic acids | Lead compounds from study | AKR1C3 | Nanomolar affinity | >200-fold selective over other AKR1C isoforms | nih.gov |
| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids | Compound 38 | AKR1C3 | 6.1 nM | 5000-fold selective over AKR1C2 | nih.gov |
Receptor Binding Studies (e.g., Sulfonylurea receptor binding for hypoglycemic benzoic acid derivatives like repaglinide)
Certain benzoic acid derivatives function as therapeutic agents by binding to specific cell surface receptors. Repaglinide (B1680517), a hypoglycemic agent used to treat type 2 diabetes, is a prominent example. nih.gov It is structurally a benzoic acid derivative that exerts its effect by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells. nih.govdiabetesjournals.org
The binding of repaglinide to SUR1 inhibits the KATP channel, leading to cell membrane depolarization. drugbank.com This, in turn, opens voltage-gated calcium channels, causing an influx of calcium and stimulating the exocytosis of insulin-containing granules. drugbank.com Radioligand binding studies have characterized this interaction in detail. diabetesjournals.orgnih.gov Repaglinide binds with high affinity to the wild-type Kir6.2/SUR1 channel, with a reported equilibrium dissociation constant (KD) of 0.40 nmol/L and a half-maximal inhibitory concentration (IC₅₀) for channel inhibition of 21 nmol/L. diabetesjournals.orgnih.gov Interestingly, its binding site on the SUR1 subunit appears to be distinct from that of some traditional sulfonylurea drugs like tolbutamide (B1681337) and another benzoic acid derivative, nateglinide (B44641). diabetesjournals.orgdiabetesjournals.org This is evidenced by mutation studies where changing a specific amino acid (serine 1237 to tyrosine) abolishes the inhibitory effects of tolbutamide and nateglinide but does not affect repaglinide's action. diabetesjournals.orgnih.govdiabetesjournals.org
| Compound | Receptor/Channel | Binding/Inhibition Metric | Value | Reference |
|---|---|---|---|---|
| Repaglinide | Kir6.2/SUR1 | IC₅₀ (Channel Inhibition) | 21 nmol/L | nih.gov |
| Repaglinide | Kir6.2/SUR1 | Kᴅ (Binding Affinity) | 0.40 nmol/L | nih.gov |
| Nateglinide | Kir6.2/SUR1 | IC₅₀ (Channel Inhibition) | 800 nmol/L | nih.gov |
| Tolbutamide | Kir6.2/SUR1 | IC₅₀ (Displacement of [³H]repaglinide) | 26 µmol/L | nih.gov |
In Vitro Anticancer Activity in Cell Lines (e.g., MCF‐7 and A549 cell lines with diorganotin(IV) complexes of related benzoic acid hydrazides)
The versatility of the benzoic acid scaffold is further demonstrated by its incorporation into organometallic complexes with significant anticancer properties. Diorganotin(IV) complexes derived from Schiff bases of benzoic acid hydrazides have shown potent cytotoxic activity against various human cancer cell lines, including the MCF-7 breast adenocarcinoma line and the A549 lung carcinoma line. researchgate.netresearchgate.netsci-hub.se
The chelation of the organotin(IV) moiety to ligands derived from benzoic acid often enhances the biological activity compared to the ligands alone. researchgate.net The cytotoxic effect of these complexes is influenced by the organic groups (R groups, such as methyl, butyl, or phenyl) attached to the tin atom. sci-hub.se For instance, in one study of diorganotin(IV) complexes with hydrazone Schiff base ligands, the phenyl-substituted complex was found to be more effective against the HeLa cancer cell line than the methyl-substituted one. researchgate.net In another series, the activity against A549, HeLa, and MCF-7 cell lines followed the order n-Bu > Ph > Me. sci-hub.se These complexes exhibit promising antiproliferative activity, in some cases exceeding that of the standard chemotherapy drug cisplatin, making them a subject of ongoing research for the development of new metallotherapeutics. sci-hub.se
| Complex Class | Cell Line | Observed Activity | Reference |
|---|---|---|---|
| Diorganotin(IV) complexes of Schiff base ligands | A549 (Lung) | One complex showed potent effect comparable to paclitaxel. | researchgate.net |
| Diorganotin(IV) complexes of hydrazone Schiff bases | A549 (Lung), HeLa (Cervical) | Complexes exhibited good anticancer activity. | researchgate.net |
| Organotin(IV) hydrazone compounds | A549 (Lung), MCF-7 (Breast) | Activity order: n-Bu > Ph > Me. More active than cisplatin. | sci-hub.se |
| Di-n-butyltin(IV) oxide derivatives with benzoic acid ligands | A549 (Lung), BEL-7402 (Hepatocellular) | Demonstrated tumor inhibition activity. | sci-hub.se |
Studies on Calcium Homeostasis and Ion Channel Modulation in Cellular Systems, using a complex derivative in cardiac myocytes
While direct in vitro studies on 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid modulating calcium homeostasis in cardiac myocytes are not prominent in the reviewed literature, research on structurally related benzoic acid derivatives provides insight into potential mechanisms. One such study investigated the electrophysiological effects of (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), a complex benzoic acid derivative, in canine left ventricular cardiomyocytes. mdpi.comnih.gov
The research aimed to characterize the effects and selectivity of CBA as a potential inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. mdpi.comnih.gov TRPM4 channels are present in cardiac tissues and are implicated in several cardiac conduction disorders. mdpi.com The expression of the TRPM4 protein was confirmed in the walls of all four chambers of the canine heart and in isolated left ventricular cells. mdpi.comnih.gov
Experiments were conducted on enzymatically isolated canine left ventricular cardiomyocytes using the action potential (AP) voltage-clamp technique. The study revealed that CBA is not entirely selective for TRPM4 channels and affects other cardiac ion currents. mdpi.comnih.gov At a concentration of 10 µM, CBA was observed to inhibit the transient outward potassium current (Ito) and the late sodium current (INa,L), while the L-type calcium and inward rectifier potassium currents were not affected. mdpi.com Specifically, the transient outward potassium current was reduced by approximately 20%, and the late sodium current saw a more significant reduction of about 47%. mdpi.com
These ionic current modifications resulted in observable changes to the cardiac action potential. CBA induced a reduction in the action potential duration (APD) at 75% and 90% of repolarization by approximately 9%. mdpi.comnih.gov These findings indicate that complex phenoxy-benzoic acid derivatives can modulate multiple ion channels in cardiac myocytes, thereby influencing cardiac electrophysiology. However, the lack of selectivity shown by CBA suggests that caution must be applied when using it to study the specific role of TRPM4 in native cardiomyocytes. mdpi.comnih.gov
Table 1: Effects of (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) on Canine Ventricular Myocyte Ion Currents
| Parameter | Compound | Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Ionic Current | (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) | 10 µM | ~20% reduction in Transient outward K⁺ current (Ito) | mdpi.com |
| Ionic Current | (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) | 10 µM | ~47% reduction in Late Na⁺ current (INa,L) | mdpi.com |
| Ionic Current | (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) | 10 µM | No effect on L-type Ca²⁺ current | mdpi.com |
Modulation of Specific Biological Pathways (e.g., c-Rel mediated biological activities by a related phenylmethylene derivative)
The Nuclear Factor kappa B (NF-κB) family of transcription factors, which includes c-Rel, are crucial regulators of inflammation, immunity, and cell proliferation. researchgate.net Dysregulation of this pathway is linked to numerous diseases. Research into compounds that can modulate NF-κB activity is therefore of significant interest.
Studies on derivatives containing a hydantoin (B18101) moiety, which can be related to the core structure of the subject compound, have shown significant activity in modulating the NF-κB pathway. Specifically, research on indole-hydantoin and phenylmethylene hydantoin derivatives reveals potent anti-inflammatory and antitumor activities mediated through the inhibition of this pathway. nih.govrsc.org
One key study investigated an indole-hydantoin derivative, IH-1, for its anti-inflammatory effects in vitro. nih.govresearchgate.net The findings showed that IH-1 significantly inhibited the lipopolysaccharide (LPS)-induced activation of NF-κB. nih.gov The mechanism of action was identified as the attenuation of the transcriptional activity of NF-κB by specifically suppressing the LPS-induced phosphorylation of the NF-κB p65 subunit at the Ser276 residue. nih.govresearchgate.net This is a critical step, as p65 often forms heterodimers with other NF-κB members, including c-Rel, to activate target genes. researchgate.net The derivative IH-1 was effective without affecting the degradation of IκBα or the nuclear translocation of NF-κB, indicating a specific mechanism of action on the transactivation potential of the complex. nih.govresearchgate.net
Furthermore, IH-1 was found to prevent the interaction between the NF-κB p65 subunit and its transcriptional coactivator, the cAMP response element-binding protein (CBP). nih.gov This disruption of the transcriptional machinery further explains its inhibitory effect on the expression of NF-κB target genes, such as those for inducible nitric oxide synthase (iNOS), CCL2, and CXCL1. nih.gov
These findings highlight that related phenylmethylene and indole-hydantoin derivatives can act as potent modulators of NF-κB-mediated activities. By targeting key phosphorylation events and protein-protein interactions essential for transcriptional activation, these compounds can suppress inflammatory and other pathological processes driven by this pathway.
Table 2: In Vitro Effects of Indole-Hydantoin Derivative (IH-1) on the NF-κB Pathway
| Target/Process | Compound | System | Key Finding | Citation |
|---|---|---|---|---|
| NF-κB Activation | Indole-hydantoin derivative (IH-1) | LPS-stimulated RAW 264.7 cells | Markedly inhibited LPS-induced NF-κB activation. | nih.govresearchgate.net |
| p65 Phosphorylation | Indole-hydantoin derivative (IH-1) | LPS-stimulated RAW 264.7 cells | Suppressed phosphorylation of the NF-κB p65 subunit at Ser276. | nih.govresearchgate.net |
| Protein Interaction | Indole-hydantoin derivative (IH-1) | In vitro assays | Prevented the interaction of NF-κB p65 with the coactivator CBP. | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid | CBA |
| 5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione | IH-1 |
Applications and Research Potential of 4 2 4 Methylphenoxy Ethoxy Benzoic Acid
Role as Key Intermediates in the Synthesis of Research Compounds
The molecular architecture of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid makes it a valuable building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, while the ether linkage and aromatic rings provide stability and specific steric and electronic properties.
Precursors for Investigational Pharmaceutical Candidates, including anti-inflammatory and analgesic drugs
Benzoic acid derivatives are a cornerstone in drug discovery and development. The core structure is present in numerous pharmaceutical agents. Research into related phenoxybenzoic acid and N-phenylanthranilic acid hydrazides has yielded compounds with significant analgesic activities, in some cases more potent than established drugs like mefenamic acid and diclofenac (B195802) sodium. nih.govresearchgate.net This highlights the potential of the phenoxybenzoic acid scaffold in developing new pain management therapies.
Furthermore, various derivatives of benzoic acid are being actively investigated for their anti-inflammatory properties. For instance, novel nonsteroidal anti-inflammatory drugs (NSAIDs) are being developed from precursors like (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, which upon metabolism yields a benzoic acid derivative. mdpi.com Other research has focused on different substituted benzoic acids, which have shown the ability to inhibit key inflammatory enzymes like COX-1 and COX-2. nih.govmdpi.com The development of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a potent analgesic and anti-inflammatory agent, further underscores the utility of ether-linked benzoic acid structures in medicinal chemistry. nih.gov While direct studies on this compound are limited, its structural similarity to these researched compounds suggests its potential as a precursor for new investigational drugs with anti-inflammatory and analgesic effects.
Table 1: Examples of Benzoic Acid Derivatives in Analgesic and Anti-inflammatory Research
| Compound Class | Investigated Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Phenoxybenzoic acid hydrazides | Analgesic | Several compounds were more potent than mefenamic acid and diclofenac sodium in preclinical tests. | nih.govresearchgate.net |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | A metabolite of a new NSAID candidate, showing anti-inflammatory activity in vivo. | mdpi.com |
| 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | Analgesic, Anti-inflammatory | Shown to be more potent in analgesic and anti-inflammatory activities than aminopyrine (B3395922) and phenylbutazone. | nih.gov |
Building Blocks for Agrochemical Research, such as herbicides and fungicides
The phenoxyalkanoic acid structure is a well-established pharmacophore in the agrochemical industry, particularly for herbicides. Famous examples include MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), which function as synthetic auxins to control broadleaf weeds. wikipedia.orgnih.gov These herbicides have been in widespread use for decades in the cultivation of cereal crops and pastures. wikipedia.orgnih.gov
Similarly, benzoic acid derivatives like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) are also potent selective herbicides. wikipedia.org The structural elements of this compound—a phenoxy group and a benzoic acid—are hallmarks of these herbicidal compounds.
In the realm of fungicides, research has shown that various benzoic acid derivatives possess antifungal properties. For example, 4-hydroxybenzoic acid-based hydrazide-hydrazones have been identified as potent growth inhibitors of phytopathogenic fungi that affect oilseed crops. mdpi.com The antimicrobial activity of new benzoylthioureas derived from 2-((4-ethylphenoxy)methyl)benzoic acid has also been demonstrated against various bacterial and fungal strains. researchgate.net This body of research suggests that this compound could serve as a valuable intermediate for the synthesis of novel herbicides and fungicides.
Use in synthesizing specific research tools (e.g., B416505 for calcium concentration measurement)
While the specific synthesis of the research tool B416505 using this compound is not detailed in the available literature, the general utility of benzoic acid derivatives as key intermediates makes this a plausible, though unconfirmed, application. The development of specialized molecules for research, such as fluorescent probes or selective inhibitors, often relies on versatile building blocks that can be modified to achieve specific properties.
Utility in Materials Science Research
The rigid aromatic structures and reactive carboxylic acid group of this compound make it an attractive candidate for applications in materials science, particularly in the development of high-performance polymers and advanced formulations.
Monomers or Modifiers in Polymer Research, enhancing thermal stability and mechanical properties
Aromatic carboxylic acids are frequently used as monomers in the synthesis of polymers, especially polyesters and polyamides. For example, 4-hydroxybenzoic acid is a key monomer in the production of liquid crystal polymers (LCPs) like Vectra, which are known for their exceptional thermal stability and mechanical properties. researchgate.netresearchgate.net The polymerization of various acetoxybenzoic acids is a well-studied route to high-performance polyesters. fibertech.or.jp
The incorporation of rigid aromatic units, such as those present in this compound, into a polymer backbone generally enhances its thermal stability and mechanical strength. Research on related compounds like 4-ethoxybenzoic acid shows its use in producing specialty polymers with improved thermal and mechanical characteristics. chemimpex.com Biobased monomers with similar phenolic and vinyl functionalities are also being explored for creating new thermoplastics and thermoset polymers. nih.gov It is therefore conceivable that this compound could be employed as a monomer or a co-monomer to impart desirable properties, such as a higher glass transition temperature and improved modulus, to various polymer systems.
Table 2: Polymer Applications of Structurally Related Benzoic Acids
| Monomer/Modifier | Polymer Type | Enhanced Properties | Reference(s) |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Liquid Crystal Polymers (LCPs) | High thermal stability, mechanical strength | researchgate.netresearchgate.net |
| 4-Ethoxybenzoic acid | Specialty Polymers | Improved thermal and mechanical properties | chemimpex.com |
| 4-Acetoxybenzoic Acid | Polyesters | Crystalline polymers with high thermal resistance | fibertech.or.jp |
Reference Standards in Analytical Method Development, particularly in chromatographic techniques
Currently, there is a lack of published literature specifically detailing the use of this compound as a reference standard in analytical method development. However, the chemical structure of the compound, possessing a chromophore in the form of the benzene (B151609) rings, makes it suitable for detection by UV-spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC).
Benzoic acid and its derivatives are frequently used as reference standards in the development and validation of chromatographic methods. For instance, a reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of benzoic acid and other preservatives in food products. nih.gov Similarly, validated HPLC methods exist for the quantification of 4-hydroxybenzoic acid, a degradation product of parabens, in pharmaceutical formulations. longdom.org These methods often utilize C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. longdom.orgsielc.com
Given these precedents, it is plausible that this compound could serve as a valuable reference standard. Its larger molecular weight and potentially different polarity compared to simpler benzoic acids would likely result in distinct retention times, making it useful as an internal or external standard in the analysis of complex mixtures containing related structures. The development of a validated HPLC method for this compound would be a prerequisite for its use as a reference standard. A hypothetical starting point for such a method, based on methods for similar compounds, is presented in the table below.
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound, based on methods for related compounds
| Parameter | Suggested Condition | Rationale/Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Commonly used for benzoic acid derivatives. sielc.com |
| Mobile Phase A | 0.1% Phosphoric acid in Water | A common acidic modifier to ensure the protonation of the carboxylic acid group. longdom.orgsielc.com |
| Mobile Phase B | Acetonitrile | A standard organic solvent for reversed-phase chromatography. longdom.orgsielc.com |
| Elution Mode | Gradient | To ensure adequate separation from potential impurities or other components in a mixture. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. longdom.org |
| Detection | UV at ~230-254 nm | The aromatic rings in the molecule are expected to absorb in this UV range. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |
This table presents hypothetical conditions and should be optimized in a laboratory setting for the specific compound.
Development of Novel Probes for Biological Research
There is currently no specific research available on the development of this compound as a novel probe for biological research. However, the structural motifs within the molecule are found in various biologically active compounds, suggesting that it could serve as a scaffold for the design of such probes.
For example, various benzoic acid derivatives have been synthesized and evaluated for a range of biological activities. Some have shown potential as VLA-4 antagonists, which are of interest in the treatment of inflammatory diseases. nih.gov Other related phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors, also for their anti-inflammatory potential. mdpi.com Furthermore, certain ethoxybenzoic acid derivatives have been found to inhibit the formation of bacterial biofilms, a significant challenge in infectious diseases. nih.gov
The development of a biological probe often involves modifying a parent compound to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, while retaining its biological activity. The structure of this compound offers several potential sites for such modifications, including the carboxylic acid group.
The potential biological activities of this compound or its derivatives could be explored in a variety of assays. Based on the activities of related compounds, initial investigations could focus on areas such as:
Antimicrobial and Anti-biofilm Activity: Screening against various bacterial and fungal strains. nih.gov
Anti-inflammatory Activity: Testing for inhibition of enzymes like COX-1 and COX-2 or cytokine production. mdpi.com
Enzyme Inhibition: Screening against a panel of enzymes to identify potential targets.
The table below summarizes the observed biological activities of some related benzoic acid derivatives, which could inform future research into this compound.
Table 2: Examples of Biological Activities of Structurally Related Benzoic Acid Derivatives
| Compound Class | Biological Activity | Research Focus | Reference |
|---|---|---|---|
| Benzoic Acid Derivatives | VLA-4 Antagonism | Anti-inflammatory | nih.gov |
| Phenoxyacetic Acid Derivatives | Selective COX-2 Inhibition | Anti-inflammatory | mdpi.com |
| 4-Ethoxybenzoic acid | Anti-biofilm (Staphylococcus aureus) | Antimicrobial | nih.gov |
| Benzoic Acid Derivatives | Factor B Inhibition | Complement-mediated diseases | nih.gov |
This table provides examples from related compound classes and does not represent data for this compound itself.
Conclusion and Future Research Directions
Synthesis of Current Knowledge on 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid and its Analogues
The chemical compound This compound is a member of the phenoxyalkoxybenzoic acid class, characterized by a benzoic acid moiety linked via an ethoxy bridge to a 4-methylphenoxy group. While specific research on this exact molecule is not extensively documented in publicly available literature, a significant body of knowledge exists for its structural analogues. This allows for a synthesized understanding of its probable chemical and biological characteristics.
Analogues of this compound, such as other substituted phenoxybenzoic acids and benzoic acid derivatives, have been investigated for a variety of applications. The synthesis of such compounds typically involves Williamson ether synthesis to form the ether linkage, followed by modification of a precursor to yield the final carboxylic acid. For instance, the synthesis of related phenoxybenzoic acids has been achieved through the Ullmann reaction between a substituted chloro-benzoic acid and a phenol (B47542). nih.gov Other methods include the reaction of phenols with carbon tetrachloride and alcohols in the presence of iron catalysts. researchgate.net
The biological activities of benzoic acid derivatives are diverse. For example, 2-phenoxybenzoic acids are recognized as isosteres of anthranilic acids and are considered potential anti-inflammatory drugs. nih.gov Furthermore, various benzoic acid derivatives have been explored for their potential as anticancer agents, with research indicating that the benzoic acid scaffold is a valuable building block for the synthesis of bioactive molecules. preprints.orgresearchgate.netnih.gov Some derivatives have shown promise as inhibitors of specific enzymes, such as influenza neuraminidase and SARS-CoV-2 Nsp14 methyltransferase, highlighting the potential for this class of compounds in antiviral drug discovery. nih.gov
In the context of antimicrobial research, new thioureides of 2-(4-methylphenoxymethyl)benzoic acid have demonstrated activity against various bacterial and fungal strains. researchgate.net Specifically, 4-ethoxybenzoic acid has been shown to inhibit Staphylococcus aureus biofilm formation and enhance its sensitivity to vancomycin (B549263). nih.gov This suggests that the broader class of alkoxybenzoic acids may possess valuable anti-infective properties.
The structural features of these molecules, including the nature and position of substituents on the phenyl rings, play a crucial role in determining their biological activity. Structure-activity relationship (SAR) studies on related compounds have provided insights into the chemical modifications that can enhance their therapeutic potential.
Identification of Key Challenges and Unexplored Research Avenues
Despite the broad interest in benzoic acid derivatives, several challenges and unexplored research avenues remain, particularly for This compound and its close analogues.
Key Challenges:
Limited Biological Data: There is a significant lack of specific biological data for This compound . Its biological targets, mechanism of action, and potential therapeutic applications are largely unknown. This information gap hinders its further development as a potential therapeutic agent.
Understanding Structure-Activity Relationships (SAR): For the broader class of phenoxyalkoxybenzoic acids, a comprehensive understanding of how different substituents on the aromatic rings and variations in the linker affect biological activity is still developing. Systematic SAR studies are needed to guide the rational design of more potent and selective compounds.
Physicochemical Properties: The physicochemical properties of these compounds, such as solubility and bioavailability, can pose challenges for their formulation and delivery as therapeutic agents. Research into optimizing these properties is crucial for translating in vitro findings into in vivo efficacy.
Unexplored Research Avenues:
Systematic Biological Screening: A comprehensive biological screening of This compound and a library of its closely related analogues against a wide range of biological targets is a critical first step. This could uncover novel therapeutic applications in areas such as oncology, infectious diseases, and inflammatory disorders.
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are required to understand how these compounds exert their effects at the molecular level. This includes identifying specific protein targets and cellular pathways.
Computational Modeling and Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new analogues with improved potency and selectivity. These in silico methods can help to predict the binding of these compounds to potential biological targets and guide synthetic efforts.
Exploration of Novel Applications: Beyond the established areas of anti-inflammatory and anticancer research, the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, remains largely unexplored. The structural similarity to some known bioactive molecules suggests that such investigations could be fruitful.
Future Prospects for Design, Synthesis, and Biological Evaluation in Academic Research
The future of academic research on This compound and its analogues is promising, with several exciting directions for exploration.
Design and Synthesis:
Combinatorial Chemistry and High-Throughput Synthesis: The generation of diverse libraries of phenoxyalkoxybenzoic acid analogues can be accelerated through the use of combinatorial chemistry and high-throughput synthesis techniques. This will enable the rapid exploration of chemical space and the identification of lead compounds with desired biological activities.
Green Chemistry Approaches: Future synthetic strategies should focus on the principles of green chemistry, utilizing environmentally benign reagents and solvents, and developing more efficient catalytic systems to minimize waste and improve sustainability. nih.gov
Fragment-Based Drug Design (FBDD): FBDD methodologies can be employed to identify small molecular fragments that bind to specific biological targets. These fragments can then be elaborated or linked together to generate more potent and drug-like lead compounds.
Biological Evaluation:
High-Throughput Screening (HTS): HTS platforms can be utilized to rapidly screen compound libraries against a wide array of biological targets, facilitating the discovery of novel bioactivities.
Advanced 'Omics' Technologies: The use of genomics, proteomics, and metabolomics can help to elucidate the mechanism of action of these compounds and identify biomarkers for their activity.
By systematically addressing the current challenges and exploring these future research avenues, the scientific community can unlock the full therapeutic potential of This compound and its analogues, paving the way for the development of novel drugs and scientific tools.
Q & A
Q. What are the key synthetic routes for 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential etherification and coupling reactions. For example:
- Step 1: Reaction of 4-methylphenol with ethylene oxide under basic conditions to form 2-(4-methylphenoxy)ethanol.
- Step 2: Coupling this intermediate with 4-hydroxybenzoic acid using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the ethoxy linker.
- Step 3: Final carboxylation or oxidation steps to yield the target compound.
Characterization: Intermediates are validated via (e.g., δ 7.8–6.8 ppm for aromatic protons) and LC-MS. The final product is confirmed by FTIR (C=O stretch at ~1680 cm) and elemental analysis .
Q. What analytical techniques are recommended to assess purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time should match reference standards.
- NMR Spectroscopy: Confirm absence of impurities by integrating aromatic (6.5–8.0 ppm) and aliphatic (3.5–4.5 ppm for ethoxy groups) regions.
- Melting Point Analysis: Compare observed melting range (e.g., 145–148°C) to literature values to detect polymorphic impurities .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the ethoxy linker?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in etherification steps.
- Catalyst Optimization: Use phase-transfer catalysts like tetrabutylammonium bromide to improve interfacial reactions.
- Temperature Control: Maintain 60–80°C during coupling to balance kinetics and side-product formation.
- Work-Up Strategies: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted phenolic byproducts. Yields >70% are achievable with these adjustments, as demonstrated in analogous syntheses .
Q. How do steric and electronic effects influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Steric Hindrance: The 4-methylphenoxy group reduces accessibility for electrophilic substitution at the para position. Use bulky directing groups (e.g., sulfonic acid) to guide reactions to meta positions.
- Electronic Effects: The electron-donating ethoxy group activates the benzoic acid core toward nucleophilic acyl substitution. Computational modeling (DFT) predicts charge distribution, aiding in reaction site prioritization .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. inactivity) be resolved?
Methodological Answer:
- Assay Replication: Test under varied conditions (pH, temperature) to identify confounding factors. For example, benzoic acid derivatives show pH-dependent competitive inhibition in tyrosinase assays .
- Structural Analog Screening: Compare activity of derivatives (e.g., replacing 4-methylphenoxy with methoxy groups) to isolate pharmacophore contributions.
- Molecular Docking: Use software like AutoDock to simulate binding interactions and identify steric clashes or non-complementary charge interactions .
Q. What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions: Lyophilize the compound and store under inert gas (argon) at –20°C to prevent hydrolysis of the ethoxy group.
- Stabilizers: Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative degradation.
- Monitoring: Perform quarterly HPLC analyses to track degradation products (e.g., free benzoic acid) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to identify the source of variability?
Methodological Answer:
- Polymorphism Screening: Perform DSC to detect multiple endotherms, indicating polymorphic forms.
- Recrystallization Solvents: Compare crystals grown from ethanol (polar) vs. hexane (non-polar) to isolate stable forms.
- PXRD: Match diffraction patterns to published data to confirm crystalline phase consistency .
Q. Conflicting NMR shifts in literature: How to validate assignments?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to correlate protons with signals, resolving overlapping peaks (e.g., distinguishing ethoxy CH from aromatic protons).
- Isotopic Labeling: Synthesize -labeled ethoxy groups to track chemical environment changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
